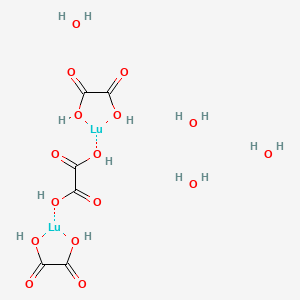

Lutetium;oxalic acid;tetrahydrate

Description

Contextualization of Lutetium in the Lanthanide Series

Lutetium (Lu), with the atomic number 71, is the final element in the lanthanide series. wikipedia.org Its position marks the completion of the 4f electron shell, which has profound consequences for its chemical and physical properties, setting it apart from other elements in the series. acs.org

The most defining characteristic of lutetium is the consequence of the lanthanide contraction—a phenomenon where the atomic radii of the lanthanide elements decrease across the series. As the last and smallest of the lanthanides, lutetium possesses the highest density, melting point, and hardness of all the elements in the series. acs.orgwikipedia.org Its electron configuration is [Xe] 4f¹⁴5d¹6s². Because the 4f orbital is completely filled and highly stabilized, only the outer 5d and 6s electrons are involved in chemical bonding. acs.org This leads to a predominantly stable +3 oxidation state in its compounds. acs.orgwikipedia.orgbritannica.com

Unlike many other lanthanides, lutetium lacks a magnetic moment. americanelements.com It is a silvery-white metal that resists corrosion in dry air but can tarnish in moist conditions. wikipedia.orgfupress.net While it reacts slowly with cold water, the reaction is faster in hot water to form lutetium hydroxide. fupress.net Its compounds, such as the nitrate, sulfate, and acetate, are typically colorless and form white crystalline solids when dried, while the oxide, hydroxide, fluoride, carbonate, phosphate (B84403), and oxalate (B1200264) are insoluble in water. acs.org

| Property | Value |

|---|---|

| Atomic Number | 71 |

| Atomic Weight | 174.967 g/mol |

| Electron Configuration | [Xe] 4f¹⁴5d¹6s² |

| Density | 9.84 g/cm³ |

| Melting Point | 1663 °C (3025 °F) |

| Boiling Point | 3402 °C (6156 °F) |

| Crystal Structure | Hexagonal Close-Packed |

| Common Oxidation State | +3 |

Despite its rarity and high cost, lutetium and its compounds are indispensable in several advanced technological applications. ebsco.com Lutetium-based catalysts are utilized in petroleum refineries for processes like cracking, hydrogenation, and polymerization. wikipedia.orgnih.gov

In the field of optics and electronics, lutetium compounds are critical. Lutetium oxide is used to manufacture specialized high-refractive-index glass and optical lenses. nih.govchemicool.com Furthermore, cerium-doped lutetium oxyorthosilicate (LYSO) and other lutetium-based scintillating materials are essential components in Positron Emission Tomography (PET) detectors, a key medical imaging technology. acs.org Lutetium aluminium garnet (LuAG) serves as a phosphor in LED lighting, and lutetium tantalate, as the densest stable white material known, is an ideal host for X-ray phosphors. acs.org Researchers are also exploring lutetium's potential in quantum computing and for creating highly accurate atomic clocks. nih.gov

Significance of Oxalate Ligands in Coordination Chemistry

The oxalate anion, (C₂O₄)²⁻, is a cornerstone ligand in coordination chemistry, prized for its ability to form stable complexes and extended structures with a vast range of metal ions, including the lanthanides. cvut.czacs.org

The oxalate ligand is derived from oxalic acid and possesses multiple donor atoms (four oxygen atoms), allowing it to bind to metal centers in various ways. researchgate.net Its most common and significant coordination mode is as a bis-bidentate bridging ligand. In this arrangement, it uses its two pairs of oxygen atoms to chelate two different metal ions, effectively acting as a bridge. This bridging capability is fundamental to the formation of multi-dimensional networks. researchgate.nettennessee.edu This versatility allows it to link metal ions into chains, layers, or three-dimensional frameworks, depending on the reaction conditions and the coordination preferences of the metal ion. acs.org

The ability of the oxalate ligand to bridge metal ions is central to the synthesis of coordination polymers—extended structures built from repeating metal-ligand units. cvut.cz In lanthanide chemistry, this leads to the formation of highly ordered, crystalline materials. nih.gov Recent structural analyses of lanthanide oxalates have revealed that they consistently form layered, two-dimensional honeycomb structures. acs.orgnih.gov These layers are then stacked and held together by hydrogen bonds, often involving coordinated or lattice water molecules, to create a three-dimensional supramolecular architecture. cvut.cznih.gov The cavities within these honeycomb layers can trap water molecules. nih.gov The formation of these robust, insoluble frameworks is the basis for the use of oxalic acid in the separation and gravimetric determination of lanthanides. nih.gov

Historical Overview of Lutetium Oxalate Research

The history of lutetium oxalate is intrinsically linked to the discovery of lutetium itself. In 1907, Georges Urbain, Carl Auer von Welsbach, and Charles James independently isolated lutetium from what was thought to be pure ytterbia. wikipedia.orgtennessee.edu Urbain, who was granted the honor of naming the new element after his hometown of Paris (Lutetia), utilized fractional crystallization of nitrates to achieve this separation. britannica.comtennessee.edu

From these early days, the precipitation of insoluble oxalates has been a standard and crucial technique in rare-earth chemistry for separation and purification. wikipedia.orgnih.gov Treating a solution of rare-earth elements with oxalic acid or an oxalate salt causes them to precipitate, allowing them to be separated from other elements. wikipedia.org

Despite their long-standing use, detailed structural descriptions of lanthanide oxalates, particularly for the heavier lanthanides like lutetium, remained ambiguous for many decades. acs.orgnih.gov Early works often misidentified the precise water content. nih.gov Research in the 1960s and 1970s established that lanthanide oxalates form two distinct isomorphous series based on hydration state: decahydrates for the lighter lanthanides and hexahydrates for the heavier ones. nih.gov

More recently, advanced analytical techniques have provided a clearer picture. It has been confirmed that the heavier lanthanides, from erbium (Er) to lutetium (Lu), form hexahydrates, Ln₂(C₂O₄)₃·6H₂O, which crystallize in the P-1 space group. nih.gov The structure of lutetium oxalate has been confirmed to be a layered honeycomb coordination polymer. acs.orgnih.gov Modern research has also focused on methods like homogeneous precipitation, which involves the slow generation of the oxalate precipitating agent in solution, to grow large, high-quality single crystals suitable for precise X-ray diffraction analysis. cvut.cznih.gov This has enabled the definitive structural characterization of the entire lanthanide oxalate series, including lutetium. nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14Lu2O16 |

|---|---|

Molecular Weight |

692.10 g/mol |

IUPAC Name |

lutetium;oxalic acid;tetrahydrate |

InChI |

InChI=1S/3C2H2O4.2Lu.4H2O/c3*3-1(4)2(5)6;;;;;;/h3*(H,3,4)(H,5,6);;;4*1H2 |

InChI Key |

LZVSGNONOZJYPG-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.[Lu].[Lu] |

Origin of Product |

United States |

Synthetic Methodologies for Lutetium;oxalic Acid;tetrahydrate

Precipitation Techniques

Precipitation is the most common approach for synthesizing lutetium oxalate (B1200264) due to the low solubility of rare earth oxalates. acs.orgnih.gov The process involves the reaction of a soluble lutetium salt with an oxalate source, leading to the formation of a solid precipitate. The characteristics of the resulting lutetium oxalate powder, such as crystal size, morphology, and purity, are highly dependent on the specific precipitation conditions.

Conventional Precipitation from Aqueous Solutions

Conventional, or heterogeneous, precipitation involves the direct addition of a precipitating agent (e.g., oxalic acid or a soluble oxalate salt) to an aqueous solution containing lutetium ions. nih.govresearchgate.net This method is characterized by the rapid creation of high supersaturation, which leads to the fast formation of many small crystals. acs.orgnih.gov A typical procedure involves stripping lutetium from an organic extractant into a highly acidic aqueous medium, followed by pH neutralization and the subsequent addition of an oxalate salt, such as sodium oxalate or potassium oxalate, to yield the lutetium oxalate precipitate. tennessee.edu

The concentrations of the lutetium and oxalate ions, as well as the pH of the solution, are critical parameters that significantly influence the precipitation efficiency and the properties of the final product.

The pH of the solution directly affects the availability of oxalate anions (C₂O₄²⁻), which are the effective precipitating species. google.com Oxalic acid is a weak acid, and its dissociation is pH-dependent. At low pH values, the concentration of free oxalate ions is reduced, which can hinder or retard the precipitation process. tennessee.edu Research has shown that for lutetium oxalate, a pH in the range of 3 to 4 is optimal for achieving high recovery rates, while a pH of 1 or lower can significantly slow down precipitation. tennessee.edu Increasing the pH from 0.5 to 2.1 has been demonstrated to increase the recovery of both light and heavy rare earth elements. google.com However, operating at a moderately acidic pH, such as 1.5, is often recommended to prevent the co-precipitation of impurities that might occur at higher pH levels. google.com

The concentration of the reactants also plays a crucial role. A sufficient excess of the oxalate precipitant is necessary to ensure complete precipitation of the rare earth elements. osti.gov However, excessively high concentrations of oxalic acid, particularly at high acidity, can lead to the crystallization of oxalic acid itself before the desired metal oxalate precipitates. tennessee.edu

Table 1: Effect of pH on Yttrium Oxalate Solubility (as an analogue for Heavy Rare Earth Elements)

| pH | Oxalate Activity (a(C₂O₄²⁻)) | Yttrium Oxalate Solubility (mg/L) |

| 0.8 | 0.77 | 7.9 |

| 0.9 | 1.1 | 7.3 |

| 1.0 | 1.65 | 7.1 |

This data is based on research on Yttrium, often used as an analogue for heavy rare earth elements like Lutetium, in a 0.1 mol/L oxalate solution. google.com

Temperature is another key factor influencing the precipitation of lutetium oxalate. Elevated temperatures, typically in the range of 70°C to 80°C, are often recommended for the precipitation process. google.com Higher temperatures can impact the solubility of both the reactants and the product, as well as the stability of any metal-oxalate complexes in the solution. google.com

Homogeneous Precipitation Methods

Homogeneous precipitation is an alternative approach where the precipitating agent is generated slowly and uniformly throughout the solution via a chemical reaction. nih.govresearchgate.net This slow generation of the precipitant avoids high local supersaturation, allowing for the growth of larger, more uniform, and well-formed crystals compared to conventional methods. acs.orgnih.gov

A successful method for the homogeneous precipitation of lanthanide oxalates, including by extension lutetium oxalate, involves the thermal decomposition of a precursor compound like oxamic acid. acs.orgnih.govresearchgate.net In this technique, oxamic acid is added to the lutetium ion solution and heated. The heat causes the oxamic acid to slowly decompose (hydrolyze), gradually releasing oxalic acid into the solution. acs.orgnih.gov

This slow release ensures that the concentration of the oxalate precipitant increases gradually, allowing for controlled crystal growth rather than rapid nucleation. nih.gov The precipitation kinetics follow a pseudo-first-order model, and the rate is influenced by both temperature and the specific lanthanide. acs.orgnih.govresearchgate.net Studies on various lanthanides show that the precipitation process is slower for heavier lanthanides, such as lutetium, and at lower temperatures. acs.orgnih.gov For instance, the time for complete precipitation at 100°C is in the range of hours, which is convenient for laboratory-scale synthesis. acs.orgnih.gov This method has been shown to successfully produce well-developed microcrystals. researchgate.net Another precursor that can be used in a similar manner is diethyl oxalate, which hydrolyzes to release oxalate ions. acs.org

Table 2: Pseudo-First-Order Kinetic Constants for Homogeneous Precipitation of Lanthanide Oxalates at 100°C

| Lanthanide | Kinetic Constant (k, min⁻¹) |

| Ce | 0.0172 |

| Pr | 0.0163 |

| Gd | 0.0132 |

| Er | 0.0113 |

| Yb | 0.0105 |

This data illustrates the trend of slower precipitation kinetics for heavier lanthanides (Yb is a close analogue for Lu). nih.gov

Controlled diffusion techniques, most notably the gel growth method, represent another form of homogeneous precipitation that can be used to obtain high-quality single crystals of sparingly soluble salts like oxalates. ias.ac.in While specific studies on lutetium oxalate are not prevalent, the principles have been extensively demonstrated for analogous compounds like calcium and strontium oxalate. ias.ac.inresearchgate.net

In this method, a gel matrix, such as agar-agar or silica (B1680970) gel, is used as the medium for crystal growth. ias.ac.innih.gov The technique can be set up in a single or double diffusion arrangement. In a typical double diffusion setup using a U-tube, the gel is placed in the tube, and solutions of the two reactants (e.g., a soluble lutetium salt and oxalic acid) are placed in the separate arms of the tube. ias.ac.in The ions then slowly diffuse through the gel towards each other. The reaction and subsequent crystallization occur within the gel matrix where the reactants meet. ias.ac.in This slow and controlled diffusion process minimizes nucleation and promotes the growth of large, well-defined crystals over a period of days to weeks. ias.ac.inresearchgate.net This technique is particularly valuable for fundamental studies of crystal growth and for producing high-quality crystals for structural analysis. ias.ac.in

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal synthesis are versatile methods for producing crystalline materials from solutions at elevated temperatures and pressures. In these techniques, the chemical reaction takes place in an aqueous solution (hydrothermal) or an organic solvent (solvothermal) within a sealed vessel, known as an autoclave. For rare earth oxalates, these methods offer a pathway to obtaining well-defined crystalline products. The synthesis of lanthanum(III) sulfate oxalate via a hydrothermal reaction with oxalic acid at 180°C showcases the applicability of this method for complex rare earth compounds. researchgate.net

The crystallinity and morphology of the final product are critical parameters that dictate its properties and applications. In solvothermal synthesis, the choice of solvent is a key factor in morphological control. For instance, studies on rare earth oxides, which are often derived from oxalate precursors, have shown that the reaction medium significantly influences the particle shape. Solvothermal treatment of rare earth hydroxides in water or ethanol has been reported to yield nanowire structures.

Additives also play a crucial role in directing the morphology of the crystals. The use of surfactants, such as polyethylene glycol 6000 (PEG6000), has been shown to be effective in controlling the particle morphology of yttrium hafnate precursors prepared by oxalate co-precipitation. iaea.org By varying the concentration of such additives, it is possible to tune the growth of different crystal faces, leading to diverse morphologies.

The table below illustrates the influence of synthesis parameters on the morphology of rare earth compounds, based on findings from related materials.

| Parameter | Variation | Resulting Morphology | Reference Compound |

| Solvent | Water / Ethanol | Nanowires | Rare Earth Oxides |

| Additive | PEG6000 Concentration | Varied particle shapes | Yttrium Hafnate |

| pH | 0.5 to 2.1 | Increased crystal size | Rare Earth Oxalates |

| Temperature | 25°C vs. 75°C | Better crystallization at higher temperatures | Rare Earth Oxalates |

This table is illustrative and based on general findings for rare earth compounds.

Auxiliary solvents and additives can significantly enhance the reaction yield and efficiency of lutetium oxalate synthesis. The addition of aliphatic alcohols to the reaction mixture has been demonstrated to lower the solubility of rare-earth metal oxalates, thereby increasing the precipitation yield. mdpi.com

A particularly effective method for the direct stripping and precipitation of lutetium involves the use of a weak acid in conjunction with oxalic acid. Research has shown that a 2M acetic acid solution saturated with oxalic acid can achieve a lutetium recovery rate of 90% or better. tennessee.edu In this system, the acetic acid helps to maintain a favorable pH for precipitation while increasing the availability of the hydrogen ion, which is believed to be a primary driving force in the stripping mechanism from organic extractants. tennessee.edu

Additive salts can also enhance the recovery of rare earth oxalates. The presence of salts like sodium chloride in the aqueous solution has been found to improve the precipitation efficiency, even at room temperature. google.com

The following table summarizes the effect of different additives on the recovery of lutetium and other rare earth elements.

| Additive/Solvent System | Effect on Synthesis | Typical Recovery/Yield Improvement |

| Aliphatic Alcohols (e.g., Methanol, Ethanol) | Lowers solubility product, increasing precipitate yield. mdpi.com | ~10% increase in yield. mdpi.com |

| 2M Acetic Acid (saturated with Oxalic Acid) | Enhances stripping and precipitation from organic phase. tennessee.edu | >90% recovery of Lutetium. tennessee.edu |

| Additive Salts (e.g., NaCl) | Enhances recovery, even at lower temperatures. google.com | Recovery can reach >95% at optimal salt concentrations. google.com |

Solid-State Reaction Approaches

While less common for the direct synthesis of hydrated salts like lutetium oxalate tetrahydrate, solid-state reactions offer a solvent-free alternative. This approach typically involves the intimate mixing and grinding of solid reactants, sometimes with gentle heating, to initiate a reaction.

One viable solid-state method consists of the direct reaction between a metal nitrate salt and oxalic acid in their solid forms. google.com The process involves grinding the mixture in a mortar, which provides the mechanical energy to initiate the reaction, while slight heating (e.g., to around 70°C) can accelerate it. google.com In this reaction, oxalic acid acts as both a reducing and complexing agent to form the metal oxalate. google.com A small amount of a solvent like water or alcohol may be added at the end to facilitate the collection of the final product. google.com This method is more commonly employed to create anhydrous oxalate precursors for the subsequent synthesis of mixed metal oxides via high-temperature calcination. lew.ro

Green Chemistry Routes to Lutetium Oxalate Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. For lutetium oxalate synthesis, this often translates to using water as a solvent, employing less hazardous reagents, and designing energy-efficient processes.

Direct precipitation from aqueous solutions is a cornerstone of green synthesis for rare earth oxalates. google.comwipo.intepa.gov This method typically involves treating an aqueous solution containing lutetium ions with oxalic acid or a soluble oxalate salt. tennessee.eduepa.gov The high insolubility of rare earth oxalates in water allows for an efficient and selective precipitation, separating the desired product from other soluble impurities. epa.govresearchgate.netresearchgate.net This approach avoids the need for organic solvents and can be performed at or near room temperature, enhancing its safety and energy efficiency.

Furthermore, the development of processes that utilize renewable or benign reagents is a key aspect of green chemistry. Oxalic acid itself can be considered a more environmentally friendly precipitating agent compared to other alternatives. wikipedia.org Research into direct oxalate stripping from organic phases into an aqueous solution for immediate precipitation also represents a green approach by combining process steps and reducing the use of strong acids and bases for pH adjustments. tennessee.edu Biosynthetic routes, such as using alfalfa for the creation of lutetium oxide nanoparticles, also point towards emerging green methods for producing lutetium compounds. microscopy.cz

Thermal Behavior and Decomposition Pathways

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques used to characterize the thermal stability and decomposition of lutetium oxalate (B1200264) tetrahydrate. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

The initial stage in the thermal decomposition of lutetium oxalate tetrahydrate is the removal of its water of hydration. This dehydration process typically occurs in distinct steps, corresponding to the release of water molecules. TGA curves show characteristic mass losses in specific temperature ranges, which correspond to the number of water molecules being removed. For many metal oxalate hydrates, this process is endothermic, as energy is required to break the bonds holding the water molecules within the crystal lattice. rsc.orgresearchgate.net

For instance, the thermal decomposition of other rare-earth oxalates, such as lanthanum oxalate decahydrate, shows a multi-step dehydration process before the decomposition of the oxalate itself. csu.edu.cn Similarly, studies on calcium oxalate hydrates show that dehydration from a trihydrate to a monohydrate and then to an anhydrous form occurs with activation energies of approximately 68 and 81 kJ mol⁻¹, respectively. rsc.org While specific energetic values for lutetium oxalate tetrahydrate are not detailed in the provided search results, the process follows a similar pattern of endothermic water release prior to the higher temperature decomposition events.

Table 1: General Dehydration Stages for Metal Oxalate Hydrates

| Dehydration Stage | Typical Temperature Range (°C) | Associated Process | Energetics |

|---|

Note: Specific temperatures and energetics can vary based on heating rate and atmospheric conditions.

Following complete dehydration, the anhydrous lutetium oxalate decomposes at higher temperatures. This decomposition is not a single-step process but involves the formation of intermediate compounds, most notably lutetium oxycarbonate (Lu₂O₂CO₃), before the final formation of lutetium oxide (Lu₂O₃). theiet.org

The decomposition pathway can be generally represented as:

Dehydration: Lu₂(C₂O₄)₃·4H₂O → Lu₂(C₂O₄)₃ + 4H₂O

Anhydrous Decomposition to Oxycarbonate: Lu₂(C₂O₄)₃ → Lu₂O₂CO₃ + CO + 3CO₂

Oxycarbonate Decomposition to Oxide: Lu₂O₂CO₃ → Lu₂O₃ + CO₂

Studies on a related compound, Lu(NH₄)(C₂O₄)₂·H₂O, show that the transformation to lutetium oxycarbonate (Lu₂O₂CO₃) occurs around 400°C, and the subsequent decomposition to lutetium oxide (Lu₂O₃) happens at approximately 630°C. theiet.org It is noted that the decomposition of lutetium oxalate prepared by traditional methods occurs at significantly higher temperatures, with the final conversion to Lu₂O₃ taking place at temperatures approaching 880°C. theiet.org The decomposition of the anhydrous oxalate is an exothermic process. researchgate.net

Table 2: Decomposition Stages of Lutetium Oxalate

| Decomposition Stage | Reactant | Intermediate/Final Product | Approximate Temperature (°C) |

|---|---|---|---|

| Anhydrous Decomposition | Lu₂(C₂O₄)₃ | Lutetium Oxycarbonate (Lu₂O₂CO₃) | ~400 - 600 |

Source: Inferred from data on related lutetium compounds and general rare-earth oxalate behavior. theiet.orgresearchgate.net

The study of the kinetics of thermal decomposition provides valuable information about the reaction mechanism, activation energy (Ea), and frequency factor (A). iitm.ac.in The kinetic analysis of solid-state reactions can be complex, often involving models that describe nucleation and growth or diffusion-controlled processes. iitm.ac.inrsc.org

For many metal oxalates, kinetic parameters are determined from TGA data using model-fitting or isoconversional methods like Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS). csu.edu.cnresearchgate.net For example, the kinetic study of lanthanum oxalate hydrate (B1144303) decomposition revealed that the activation energy is dependent on the extent of conversion, indicating a complex multi-step reaction mechanism. researchgate.net The decomposition of uranyl oxalate has been shown to follow Prout-Tompkins or Avrami-Erofeev kinetics depending on the atmosphere. rsc.org

While specific kinetic parameters for lutetium oxalate tetrahydrate were not available in the search results, the analysis would follow these established methodologies. The activation energy for the decomposition of anhydrous rare-earth oxalates is typically in the range of 100-200 kJ/mol. researchgate.net

In-situ Analytical Techniques for Decomposition Mechanisms

To gain a more detailed understanding of the structural and chemical changes occurring during thermal decomposition, in-situ analytical techniques are employed. These methods analyze the sample directly as it is being heated.

High-Temperature X-ray Diffraction (HT-XRD) is a powerful technique for identifying the crystalline phases present in a material as a function of temperature. By collecting XRD patterns at various temperatures during the heating process, one can directly observe the disappearance of the reactant phases and the emergence of intermediate and final product phases. rsc.orgresearchgate.net

For instance, in-situ HT-XRD studies on a lutetium ammonium (B1175870) oxalate hydrate confirmed the formation of a 'Lu₂O₂CO₃' crystal structure in the temperature range of 400-680°C, followed by the appearance of the cubic 'Lu₂O₃' phase from 680°C up to 980°C. theiet.org A similar progression would be expected for lutetium oxalate tetrahydrate, providing definitive evidence for the formation of the oxycarbonate intermediate and the final oxide product, along with their specific temperature stability ranges. theiet.orgresearchgate.net

Table 3: Crystalline Phases Identified by In-situ HT-XRD during Lutetium Ammonium Oxalate Decomposition

| Temperature Range (°C) | Identified Crystalline Phase |

|---|---|

| 25 - 220 | Lu(NH₄)(C₂O₄)₂ |

| 400 - 680 | Lu₂O₂CO₃ |

Source: theiet.org

Evolved Gas Analysis (EGA) techniques, such as mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FT-IR) coupled with a thermogravimetric analyzer (TGA), identify the gaseous products released during decomposition. nih.govmdpi.com This information is crucial for confirming reaction pathways.

During the thermal decomposition of lutetium oxalate tetrahydrate, the expected evolved gases are:

Water (H₂O): Released during the initial dehydration steps. researchgate.net

Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Released during the decomposition of the anhydrous oxalate to form the oxycarbonate and the subsequent decomposition of the oxycarbonate to the final oxide. researchgate.net

By monitoring the specific temperatures at which these gases are evolved and correlating them with the mass loss steps from TGA and phase changes from HT-XRD, a complete and validated mechanism for the thermal decomposition can be established. nih.govresearchgate.net For example, TG-FT-IR analysis of copper(II) oxalate clearly shows the evolution of CO₂ at specific decomposition temperatures. core.ac.uk

Influence of Synthesis Conditions on Thermal Stability

The conditions employed during the synthesis of lutetium oxalate tetrahydrate have a discernible impact on the thermal stability of the resulting solid. Key parameters during precipitation, such as pH, can alter the physical and chemical properties of the crystals, which in turn affects their behavior upon heating.

Research on the precipitation of lutetium oxalate has indicated that the pH of the solution plays a critical role. A low pH environment, specifically a pH of one or less, has been found to retard the precipitation of lutetium oxalate. This suggests that the crystallinity and particle size of the precipitate may be influenced by the acidity of the precipitation medium. While direct quantitative data linking precipitation pH to specific changes in decomposition temperatures for lutetium oxalate tetrahydrate is not extensively detailed in the available literature, it is a well-established principle in materials science that synthesis conditions affect the thermal properties of the resulting compounds.

For instance, variations in precipitation conditions can lead to differences in the degree of hydration, crystal morphology, and the presence of defects within the crystal lattice. These factors can influence the energy required to initiate both the dehydration and subsequent decomposition steps. A more ordered and crystalline structure, often obtained under optimized precipitation conditions, would generally exhibit higher thermal stability compared to a more amorphous or defect-rich material.

The table below summarizes the expected influence of synthesis conditions on the thermal stability of lutetium oxalate tetrahydrate.

| Synthesis Parameter | Influence on Precipitate | Expected Effect on Thermal Stability |

| pH of Precipitation | Affects crystal size and morphology. Low pH can hinder precipitation. | Higher pH (within optimal range) may lead to more well-formed crystals with higher decomposition temperatures. |

| Precipitation Temperature | Influences nucleation and crystal growth rates, affecting particle size distribution. | Generally, slower precipitation at controlled temperatures can result in larger, more stable crystals. |

| Reagent Concentration | Impacts the supersaturation of the solution, which in turn affects the nucleation rate and particle size. | Higher supersaturation may lead to smaller, less stable particles with lower decomposition temperatures. |

Morphology and Growth Mechanisms of Lutetium;oxalic Acid;tetrahydrate Crystals

Microscopic Characterization (e.g., Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM))

Microscopic analysis is fundamental to understanding the physical characteristics of lutetium oxalate (B1200264) crystals. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visualization of crystal size, shape, and surface topography, as well as insights into their internal structure. nih.govmdpi.com

Crystal Habit and Anisotropy

The crystal habit, or the characteristic external shape, of lutetium oxalate is highly dependent on the growth conditions. Research on lanthanide oxalates, including lutetium, has shown that it is possible to synthesize large, well-defined single crystals that can reach sizes of up to 1 millimeter or more. nih.govacs.org This is in contrast to the more commonly produced microcrystalline powders. acs.org These large crystals are essential for detailed structural analysis.

The structure of lanthanide oxalates, including the lutetium variant, has been described as a honeycomb-like framework with channels filled with water molecules. nih.govacs.org This inherent structural anisotropy influences the crystal's properties and its tendency to cleave or exfoliate along specific crystallographic planes.

Particle Size Distribution and Homogeneity

The method of precipitation has a profound impact on the particle size and homogeneity of the resulting lutetium oxalate crystals.

Heterogeneous Precipitation: This conventional method typically results in rapid nucleation and growth, leading to small particles, often only a few microns in size, with a potentially broad size distribution. acs.org

Homogeneous Precipitation: By slowly generating the oxalate precipitant within the solution, for example, through the hydrolysis of diethyl oxalate, a state of low supersaturation is maintained. researchgate.net This method promotes slower crystal growth, allowing for the formation of much larger, more uniform, and well-developed crystals, sometimes reaching up to 1 mm. nih.govacs.org

The table below summarizes the influence of the precipitation method on the resulting particle size.

| Precipitation Method | Typical Particle Size | Key Feature |

| Heterogeneous | Several microns | Rapid formation, smaller particles |

| Homogeneous | Up to 1 mm or more | Slow growth, large single crystals |

This table is generated based on findings from sources nih.gov and acs.org.

The homogeneity of the particle size is critical for applications where uniform properties are required, such as in the preparation of precursor materials for ceramics or catalysts. attelements.com

Observation of Nanostructures and 2D Nanosheets

A significant discovery in the study of lanthanide oxalates is their ability to be exfoliated into two-dimensional (2D) nanosheets. nih.govacs.org The layered, honeycomb-like crystal structure with water-filled cavities facilitates this process. nih.gov When the bulk crystals are exposed to solvents like ethanol, they can delaminate, forming stable dispersions of nanosheets. nih.govacs.org

These nanosheets, observable by Atomic Force Microscopy (AFM) and TEM, retain the fundamental structural and luminescent properties of the bulk material. nih.govacs.org This development opens possibilities for using lutetium oxalate and other lanthanide oxalates in the fabrication of thin films and other 2D materials for applications in electronics and luminescence. nih.gov

Nucleation and Crystal Growth Kinetics

Classical vs. Non-Classical Growth Mechanisms

The pathway from dissolved ions to a stable crystal can follow different mechanisms.

Classical Nucleation Theory (CNT): This model describes nucleation as the formation of a stable nucleus from the random association of ions (monomers) in a supersaturated solution. mdpi.comnih.gov Once a critical nucleus size is reached, it grows through the monomer-by-monomer addition to its surface. nih.gov Studies on analogous actinide and lanthanide oxalate systems show that their primary nucleation kinetics can be well-described by classical theories, such as the Volmer-Weber model. iaea.orgiaea.org The growth process is often found to be controlled by surface integration, potentially through a screw dislocation mechanism. iaea.org

Non-Classical Mechanisms: More recent research has revealed multi-step crystallization pathways. nih.gov These can involve the formation of polynuclear stable complexes or amorphous precursor phases that later transform into crystalline material. nih.gov Another non-classical pathway is particle aggregation, where pre-formed nanoparticles attach to each other in an oriented fashion to form a larger single crystal. nih.gov While classical monomer addition is a key process, the aggregation of nuclei can also significantly influence the final particle size, especially at high supersaturation ratios. nih.gov

Influence of Supersaturation and Additives

The kinetics of lutetium oxalate precipitation are highly sensitive to the level of supersaturation and the presence of additives in the solution.

Supersaturation: This is the primary driving force for both nucleation and crystal growth. nih.gov The rate of nucleation often shows an exponential dependence on the supersaturation ratio. nih.gov

High Supersaturation: Leads to a high nucleation rate, resulting in a large number of small crystals. acs.org

Low Supersaturation: Favors crystal growth over nucleation, leading to fewer, but larger and more perfect crystals. nih.govacs.org This is the principle behind the homogeneous precipitation method. The crystal growth rate for similar oxalate systems has been shown to be first-order with respect to the supersaturation level. iaea.org

Additives: The presence of other substances can significantly alter the precipitation process.

pH and Acidity: The pH of the solution is critical. Precipitation of lutetium oxalate is retarded at very low pH (highly acidic conditions), while optimal precipitation occurs in a specific pH range. tennessee.edu

Inhibitors: Certain ions or molecules can act as inhibitors, slowing down nucleation and growth. mdpi.comnih.gov For instance, studies on calcium oxalate show that additives like citrate (B86180) or magnesium can prolong induction times and alter crystal morphology by binding to active growth sites on the crystal surface. mdpi.comnih.gov

Complexing Agents: The addition of weak acids, such as acetic acid, in combination with oxalic acid, has been shown to improve the recovery efficiency of lutetium oxalate from organic phases by influencing the ion-exchange equilibrium. tennessee.edu

Role of Gel Media in Controlled Growth

The growth of high-quality single crystals of sparingly soluble salts like lutetium oxalate tetrahydrate is often challenging using conventional solution growth techniques due to rapid, uncontrolled precipitation. Gel media, such as silica (B1680970) or agar (B569324) gels, provide a three-dimensional, porous network that effectively controls the nucleation and growth processes. ias.ac.inmdpi.comnih.gov This control is achieved by suppressing convective currents and reducing the diffusion rate of the reactants, leading to a slower approach to supersaturation and, consequently, the formation of fewer, larger, and more perfect crystals. ias.ac.inmdpi.com

The gel matrix serves as a passive medium through which the reacting ions—lutetium (III) cations and oxalate anions—migrate. researchgate.net By carefully controlling the concentration of the reactants and the density of the gel, it is possible to influence the rate of diffusion and the location of nucleation. ias.ac.in For instance, in a typical single diffusion setup, a gel is impregnated with one reactant (e.g., oxalic acid), and a solution of the other reactant (e.g., lutetium nitrate) is layered on top. researchgate.netsmartsociety.org The lutetium ions then diffuse into the gel, reacting with the oxalate ions to form crystals at specific sites within the gel where optimal supersaturation is reached. researchgate.net This method allows for the growth of crystals with well-defined morphologies over a period of several days to weeks. ias.ac.in

The type of gel used can also influence the growth process. Silica hydrogels are commonly employed for growing rare-earth oxalate crystals. researchgate.net The pore structure of the silica gel provides a framework that supports the growing crystals and prevents them from settling, while also allowing for the slow diffusion of reactants. mdpi.com Agar-agar gels have also been successfully used for the growth of other oxalate crystals and offer an alternative medium with different diffusion characteristics. ias.ac.inias.ac.in The choice of gel and its preparation conditions, such as pH and setting time, are critical parameters that must be optimized to achieve the desired crystal size and quality. smartsociety.org

The table below summarizes typical parameters that are controlled in the gel growth of oxalate crystals, which are applicable to the growth of lutetium oxalate tetrahydrate.

| Parameter | Description | Typical Range | Influence on Crystal Growth |

| Gel Density | The concentration of the gelling agent (e.g., sodium metasilicate (B1246114) for silica gel). | 1.02 - 1.06 g/cm³ | Affects pore size and reactant diffusion rates. Higher density can lead to smaller, more numerous crystals. |

| Reactant Concentration | Molar concentration of the lutetium salt and oxalic acid solutions. | 0.2 M - 1.0 M | Directly impacts the level of supersaturation. Higher concentrations can increase the growth rate but may also lead to polycrystalline aggregates. |

| pH of the Gel | The acidity or alkalinity of the gel medium before the diffusion of reactants. | 4.0 - 6.0 | Influences the availability of oxalate ions and can affect the crystal habit and phase. |

| Gel Aging Time | The duration for which the gel is allowed to set and stabilize before adding the top reactant. | 24 - 72 hours | Allows for the uniform polymerization of the gel, ensuring consistent diffusion pathways. |

| Growth Temperature | The ambient temperature at which the crystal growth experiment is conducted. | 25°C - 40°C | Affects diffusion kinetics and solubility of the reactants. Stable temperatures are crucial for controlled growth. |

Surface Chemistry and Interfacial Phenomena

The surface chemistry and interfacial phenomena of lutetium oxalate tetrahydrate crystals are critical in understanding their growth mechanisms and interactions with the surrounding environment. The crystal surfaces are composed of lutetium ions, oxalate ions, and coordinated water molecules, which dictate the surface energy and reactivity.

During the growth process in a gel medium, the interface between the crystal surface and the gel is of paramount importance. The gel network not only controls the transport of ions to the crystal surface but also influences the incorporation of these ions into the crystal lattice. The stereospecificity of the gel medium can play a role in the orientation of the growing crystals. nih.gov For instance, the functional groups present in the gel matrix can interact with the ions on the crystal surface, potentially acting as templates or inhibitors for growth on specific crystallographic faces. This can lead to the development of well-defined crystal habits.

The surface of lutetium oxalate tetrahydrate crystals is hydrophilic due to the presence of coordinated water molecules and the polar oxalate groups. This property influences the wetting characteristics of the crystal and its interaction with the aqueous environment within the gel. The adsorption of impurities or other species from the growth medium onto the crystal surfaces can significantly alter the growth kinetics and the final morphology of the crystals.

While detailed surface analysis studies specifically on lutetium oxalate tetrahydrate are not extensively reported, techniques such as X-ray Photoelectron Spectroscopy (XPS) have been used to analyze the surface composition of other rare-earth oxalate crystals. ias.ac.in Such analyses can confirm the presence and chemical state of the constituent elements on the crystal surface. For lutetium oxalate, XPS would be expected to show peaks corresponding to lutetium, carbon, and oxygen, providing information about their binding energies and surface stoichiometry.

Applications and Advanced Materials Derived from Lutetium;oxalic Acid;tetrahydrate

Precursor for Lutetium Oxide (Lu₂O₃) Synthesis

Lutetium oxalate (B1200264) is a highly important precursor for the production of lutetium oxide (Lu₂O₃), a rare earth oxide with significant applications in various high-technology fields. The thermal decomposition of lutetium oxalate is a common and effective method for synthesizing lutetium oxide. americanelements.comacs.org This process involves heating the oxalate in a controlled atmosphere, which leads to its decomposition into the desired oxide.

Synthesis of High-Purity Lutetium Oxide

The synthesis of high-purity lutetium oxide is crucial for its application in advanced technologies. matltech.com Lutetium oxalate is frequently used to achieve this, as it can be precipitated from solutions containing enriched lutetium, effectively separating it from other rare earth elements. tennessee.edu The subsequent calcination, or heating, of the lutetium oxalate precipitate converts it into high-purity lutetium oxide. americanelements.com

One method involves the direct oxalate stripping of lutetium from an organic extracting agent. tennessee.edu Studies have shown that a 2M acetic acid solution saturated with oxalic acid can achieve a lutetium recovery rate of 90% or better. tennessee.edu The resulting lutetium oxalate can then be thermally decomposed to produce high-purity lutetium oxide. tennessee.edu The purity of the final lutetium oxide can reach levels of 99.995% and even 99.999%. matltech.com

Control of Oxide Morphology and Particle Size

The thermal decomposition of lutetium oxalate allows for the control of the resulting lutetium oxide's morphology and particle size, which are critical parameters for its performance in various applications. The conditions of the thermal decomposition, such as temperature and atmosphere, can be adjusted to produce lutetium oxide with specific characteristics. For instance, studies on the thermal decomposition of other rare earth oxalates, like praseodymium oxalate, have demonstrated that microwave heating can produce oxide powders with uniform morphologies and controlled particle sizes. nih.gov While specific research on lutetium oxalate is less detailed in the provided results, the principles of thermal decomposition suggest that similar control over Lu₂O₃ morphology is achievable. acs.orgcapes.gov.br

Applications of Lutetium Oxide in Ceramics and Catalyst Supports

The lutetium oxide synthesized from lutetium oxalate has several important applications, particularly in the fields of ceramics and catalysis.

Ceramics: Lutetium oxide is used in the manufacturing of advanced ceramics due to its high melting point, thermal stability, and electrical insulating properties. matltech.comamericanelements.comxingluchemical.com It is incorporated into specialty glasses and ceramic colorants. matltech.com Lutetium-stabilized zirconia, for example, exhibits excellent strength and stability at high temperatures, making it suitable for thermal barrier coatings. stanfordmaterials.com

Catalyst Supports: Lutetium oxide's large surface area and chemical inertness make it an excellent support material for catalysts. xingluchemical.comstanfordmaterials.com It helps to disperse the active catalytic components, which in turn enhances the efficiency and selectivity of chemical reactions. stanfordmaterials.com This is particularly valuable in processes such as petroleum refining, hydrogenation, and oxidation. stanfordmaterials.comalfachemic.com

Role in Coordination Polymer and Metal-Organic Framework (MOF) Synthesis

Lutetium oxalate can also serve as a building block in the synthesis of more complex structures like coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.net These materials are constructed from metal ions or clusters linked together by organic ligands, in this case, the oxalate anion.

Tailoring Structure-Property Relationships

The ability to create coordination polymers and MOFs allows for the precise tailoring of their structure-property relationships. cornell.edursc.org By carefully selecting the metal ions and organic linkers, it is possible to design materials with specific pore sizes, surface areas, and chemical functionalities. This tunability is a key advantage of MOFs and coordination polymers. For instance, bimetallic lanthanide MOFs have been developed for use in luminescent sensor arrays. rsc.org The structure of these materials can be engineered to create specific binding sites and to control the energy transfer processes that govern their luminescent properties. nih.govresearchgate.net

Potential in Catalysis (Heterogeneous and Homogeneous)

Lutetium-containing compounds, including those derived from lutetium oxalate, show potential in both heterogeneous and homogeneous catalysis. alfachemic.comwikipedia.org

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants. Lutetium oxide, derived from the oxalate, is a prime example of a solid catalyst or catalyst support used in gas or liquid-phase reactions. xingluchemical.comstanfordmaterials.comnih.gov Its stability and surface properties are key to its effectiveness. stanfordmaterials.com Lutetium compounds are used as catalysts in petroleum cracking, alkylation, hydrogenation, and polymerization. alfachemic.comwikipedia.org

Homogeneous Catalysis: In homogeneous catalysis, the catalyst and reactants are in the same phase. caltech.edudtu.dk While less common for lutetium due to its cost, certain lutetium complexes can act as homogeneous catalysts. alfachemic.com For example, bis(pentamethylcyclopentadienyl)lutetium complexes have been shown to activate C-H bonds in various hydrocarbons. rsc.org The development of heterobimetallic complexes containing lutetium and another metal, such as nickel, allows for the tuning of the catalytic properties of the active metal center by modifying the coordination environment of the lutetium ion. rsc.org

Development of Optoelectronic Materials (e.g., Phosphors)

Lutetium oxalate tetrahydrate is a crucial intermediate compound in the production of high-purity lutetium-based materials for optoelectronic applications. americanelements.com While the oxalate itself is not the final functional material, its controlled thermal decomposition provides a reliable pathway to synthesize lutetium oxide (Lu₂O₃), a compound highly valued in the creation of phosphors and scintillators. doaj.orgwikipedia.org

The process begins with the synthesis of lutetium oxalate, which is highly insoluble in water and can be precipitated from solutions, ensuring a high-purity starting material. americanelements.comwikipedia.org This precursor is then subjected to a calcination process, where heat is applied to induce thermal decomposition. Studies on the thermal decomposition of heavy rare earth oxalates, like lutetium oxalate, show a multi-stage process. Initially, the water of hydration is removed. As the temperature increases further, the anhydrous lutetium oxalate decomposes into intermediate carbonates before finally yielding the stable cubic phase of lutetium oxide at elevated temperatures. doaj.orgcapes.gov.br For instance, one study demonstrated that a complete decomposition to cubic Lu₂O₃ crystal can be achieved at 680°C, a temperature significantly lower than that required by traditional oxalic acid precipitation methods. doaj.org

The lutetium oxide produced from this process is a key component in various optical materials. It is used as a host for X-ray phosphors and is a component in scintillating materials like lutetium aluminium garnet (LuAG) and lutetium tantalate (LuTaO₄), which are used to convert X-rays into visible light. wikipedia.org The purity and morphology of the initial lutetium oxalate precursor are critical, as they directly influence the quality and performance of the final phosphor.

Recent research has also explored the direct use of lanthanide oxalates as luminescent materials. nih.govnih.gov These compounds can form metal-organic frameworks (MOFs) that exhibit interesting photoluminescent properties. nih.gov The crystal structure of rare-earth oxalates can create well-separated luminescence centers, which helps to mitigate luminescence quenching, a common issue in highly concentrated optical materials. taylorfrancis.com While much of this research focuses on luminescent ions like terbium and europium, the principles can be extended to systems where lutetium oxalate acts as a host material. nih.govtaylorfrancis.com

Below is a data table summarizing the typical thermal decomposition stages for a lutetium oxalate precursor, leading to the formation of lutetium oxide.

| Temperature Range (°C) | Process | Intermediate/Final Product |

| 25 - 220 | Dehydration | Anhydrous Lutetium Oxalate |

| 400 - 680 | Carbonate Formation | Lutetium Oxycarbonate (Lu₂O₂CO₃) |

| > 680 | Oxide Formation | Lutetium Oxide (Lu₂O₃) |

| Note: The exact temperatures can vary based on the specific precursor and heating conditions. doaj.org |

Magnetic Materials Research

In the field of magnetic materials, the role of Lutetium;oxalic acid;tetrahydrate is primarily that of a diamagnetic component used to construct more complex magnetic systems. Lutetium itself, with a filled 4f electron shell, lacks a magnetic moment and is therefore not intrinsically magnetic. americanelements.com This property, however, makes it an ideal building block for creating tailored magnetic materials.

Research into molecular-based magnets often utilizes the oxalate ion (C₂O₄²⁻) as a bridging ligand to connect metal centers. rsc.orgias.ac.in This bridge can facilitate magnetic exchange interactions between paramagnetic metal ions. In this context, lutetium oxalate can be used to create a diamagnetic host lattice. By doping this lutetium-based framework with small amounts of other lanthanides that are strongly magnetic (such as gadolinium, terbium, or dysprosium), researchers can study the magnetic behavior of isolated or clustered magnetic ions. rsc.org This technique allows for a detailed investigation of phenomena like single-molecule magnetism, where the magnetic properties arise from individual molecules rather than a bulk material. rsc.org

The key research findings are summarized in the table below:

| Research Area | Role of Lutetium Oxalate | Key Findings |

| Single-Molecule Magnets (SMMs) | Diamagnetic host material | The oxalate bridge is effective in mediating magnetic interactions. Using a diamagnetic host like lutetium oxalate allows for the study of isolated magnetic lanthanide ions. rsc.org |

| Metal-Organic Frameworks (MOFs) | Diamagnetic structural component | Oxalato-bridged lanthanide MOFs can exhibit significant magnetocaloric effects and slow magnetic relaxation. rsc.org Lutetium can be substituted into the structure to control the density of magnetic ions. |

| Precursor Synthesis | Co-precipitation agent | Oxalate co-precipitation is a viable method for creating homogenous, nanostructured precursors for complex magnetic oxides like lanthanum-strontium manganites. chapman.edu |

Separation and Purification Processes of Rare Earth Elements

Oxalate precipitation is a cornerstone of hydrometallurgical processes for the separation and purification of rare earth elements (REEs). taylorfrancis.comacs.org This method takes advantage of the low solubility of rare earth oxalates in acidic solutions, allowing for their selective removal from solutions containing other metals. wikipedia.orgacs.org Lutetium, as the last and smallest of the lanthanide series, plays a distinct role in these separation schemes.

The general process involves dissolving a mixed rare earth concentrate in a strong mineral acid. taylorfrancis.com Subsequently, oxalic acid or a soluble oxalate salt is added to the solution, causing the rare earth elements to precipitate as hydrated oxalates, such as this compound. doaj.org This step is highly selective for REEs over many other elements that might be present in the initial ore leachate. taylorfrancis.com

Oxalate Precipitation in Lanthanide Separation Schemes

The separation of individual rare earth elements from each other is challenging due to their similar chemical properties. doaj.org However, subtle differences in their ionic radii and, consequently, the solubility of their salts, can be exploited through a process called fractional precipitation. taylorfrancis.com

In a typical lanthanide mixture, the solubility of the oxalates varies across the series. The heavier lanthanides, including lutetium, tend to form slightly more soluble oxalates compared to the lighter lanthanides under certain conditions. This difference allows for a degree of separation. By carefully controlling parameters such as pH, temperature, and the concentration of the precipitating agent, it is possible to selectively precipitate certain groups of lanthanides. doaj.org For example, a method for direct oxalate stripping from an organic extractant found that a solution of acetic acid saturated with oxalic acid could achieve a lutetium recovery rate of 90% or better. doaj.org

While oxalate precipitation is excellent for group separation (e.g., separating heavy REEs from light REEs), it is often used in conjunction with other techniques like solvent extraction or ion exchange for the final purification of a single element like lutetium to very high purities. doaj.org

Analog Studies for Actinide Chemistry

The study of actinide chemistry, particularly for elements like americium and curium, is complicated by their high radioactivity. wikipedia.org Due to the similarities in ionic radii and coordination chemistry between trivalent lanthanides and trivalent actinides, lanthanides are frequently used as non-radioactive analogs to study actinide behavior safely. wikipedia.org

Lutetium(III) serves as an excellent analog for later trivalent actinides. The chemistries of Am(III) and Lu(III), for example, show many parallels. Trivalent americium, like lutetium, forms an insoluble oxalate salt. wikipedia.org This makes this compound a valuable model compound for investigating the precipitation, solubility, and solid-state structure of actinide oxalates. acs.orgfrontiersin.org Understanding the behavior of these oxalates is critical for developing processes for the management of used nuclear fuel, where oxalate precipitation is a proposed method for separating minor actinides from lanthanides. acs.orgfrontiersin.org

Studies on the thermal decomposition of actinide oxalates, such as Pu(IV) oxalate, show that the process is complex and that the morphology of the oxalate precursor is often preserved in the final oxide product. frontiersin.org By studying the decomposition of lutetium oxalate, researchers can gain insights into the processes that govern the formation of actinide oxides, which are the primary components of nuclear fuels. capes.gov.brfrontiersin.org

Future Research Directions and Outlook

Development of Novel Synthesis Routes for Enhanced Control

The synthesis of lutetium oxalate (B1200264) is a foundational step that dictates the properties of the final materials derived from it. Conventional methods often involve stripping lutetium from an organic extractant into a highly acidic aqueous solution, followed by pH neutralization and precipitation with an oxalate salt. niscpr.res.in This process can be inefficient and generate significant waste. Future research is focused on developing more direct, efficient, and environmentally benign synthesis routes that offer superior control over the product's physical and chemical properties.

A promising area of research is the development of direct oxalate precipitation methods. google.com This approach combines the stripping and precipitation steps, potentially eliminating the need for strong acids and subsequent neutralization with a weak base. niscpr.res.in Studies on yttrium, a related element, have demonstrated the feasibility of direct stripping with carboxylic acids at higher pH values, providing a model for future lutetium studies. niscpr.res.in Research has shown that a 2M acetic acid solution saturated with oxalic acid can achieve lutetium recovery rates of 90% or better directly from the organic extracting agent, a significant improvement over traditional tactics. niscpr.res.in

Future investigations will likely explore a range of parameters to optimize these novel routes. The goal is to precisely control particle size, morphology, and purity of the lutetium oxalate precipitate, as these characteristics are directly inherited by the lutetium oxide produced upon calcination.

Table 1: Comparison of Lutetium Oxalate Synthesis Routes

| Parameter | Conventional Method | Novel Direct Precipitation niscpr.res.in | Future Research Goal |

| Stripping Agent | Strong Mineral Acid (e.g., HCl) | Weak Acid / Oxalic Acid Solution | Tunable, low-waste solvent systems |

| pH Control | Neutralization with weak base required | pH held relatively constant | Intrinsic pH control via reagent selection |

| Process Steps | Separate stripping and precipitation | Combined stripping and precipitation | Integrated, continuous flow processes |

| Recovery Rate | Variable, dependent on neutralization | >90% demonstrated | Consistently near-quantitative recovery |

| Waste Generation | High (acidic and basic waste streams) | Reduced | Minimal, with potential for reagent recycling |

Advanced In-situ Characterization Techniques for Dynamic Processes

Understanding the dynamic processes of nucleation and crystal growth is crucial for achieving the control sought in novel synthesis routes. While traditional (ex-situ) characterization methods like Scanning Electron Microscopy (SEM) and powder X-ray diffraction (XRD) provide valuable information about the final product, they miss the transient stages of particle formation. researchgate.net Future research will increasingly rely on advanced in-situ characterization techniques to observe the precipitation of lutetium oxalate in real-time.

Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical parameters. sdu.dkchromnet.net Techniques such as in-line Fourier-transform infrared spectroscopy (FTIR) or UV-Vis spectroscopy can monitor the concentration of reactants and products in solution, providing kinetic data on the precipitation process. youtube.com

More sophisticated techniques offer direct visualization and structural analysis during formation:

In-situ Liquid-Cell Transmission Electron Microscopy (LC-TEM) allows for the direct observation of nanoparticle nucleation and growth pathways. Studies on cerium oxalate, an analog for other rare earths, have used LC-TEM to reveal that particle formation can occur through both classical monomer-by-monomer addition and non-classical particle attachment, depending on precursor concentration. osti.gov

Time-resolved Small-Angle X-ray Scattering (SAXS) is a powerful tool for monitoring the evolution of particle size, shape, and distribution during precipitation. wikipedia.orgrsc.org By capturing scattering patterns at rapid intervals, researchers can track the growth kinetics from the earliest stages of nucleation. rsc.orgornl.gov

Dynamic Light Scattering (DLS) can be used to assess the state of the precursor solution, measuring the size distribution and stability of any pre-nucleation clusters or oligomers. nih.govresearchgate.net This information is critical for understanding the conditions that lead to controlled crystallization. nih.gov

By combining these in-situ techniques, researchers can build a comprehensive understanding of the lutetium oxalate precipitation process, from the behavior of precursor ions in solution to the final crystal morphology.

Table 2: In-situ Characterization Techniques for Lutetium Oxalate Precipitation

| Technique | Information Provided | Relevance to Lutetium Oxalate Synthesis |

| Liquid-Cell TEM (LC-TEM) | Real-time visualization of nucleation and particle growth mechanisms. osti.gov | Elucidating whether growth occurs by monomer addition or particle aggregation. osti.gov |

| Time-resolved SAXS | Evolution of average particle size, shape, and size distribution. rsc.org | Quantifying growth kinetics and the influence of process parameters on morphology. wikipedia.org |

| Dynamic Light Scattering (DLS) | Size and stability of macromolecules or pre-nucleation clusters in solution. nih.gov | Assessing precursor solution quality and predicting crystallization outcomes. researchgate.net |

| In-line Spectroscopy (FTIR, UV-Vis) | Real-time concentration of reactants and products. youtube.com | Monitoring reaction kinetics and ensuring process control within a PAT framework. sdu.dk |

Rational Design of Lutetium Oxalate-Based Functional Materials

Lutetium oxalate's primary value lies in its role as a precursor to lutetium(III) oxide (Lu₂O₃), a critical component in various functional materials. nih.gov The properties of the final oxide—such as particle size, surface area, and morphology—are directly determined by the characteristics of the oxalate precursor. Therefore, a key area of future research is the rational design of lutetium oxalate to create lutetium oxide with tailored properties for specific applications.

The concept of rational design involves moving away from trial-and-error methods towards a bottom-up approach where the synthesis is intentionally controlled to achieve a desired outcome. sdu.dk For instance, synthesizing nanostructured lutetium oxalate can yield nanocrystalline lutetium oxide, which may exhibit enhanced catalytic activity or sintering behavior for advanced ceramics.

Future work will focus on:

Morphology Control: Developing synthesis methods (as discussed in 8.1) that produce specific lutetium oxalate morphologies, such as nanorods, nanosheets, or hollow spheres. A recent study demonstrated that the entire series of lanthanide oxalates, including lutetium, can form layered honeycomb structures that are capable of being exfoliated into nanosheets. nih.gov

Doping and Composites: Introducing dopant ions during the oxalate precipitation stage to create homogeneously doped lutetium oxide phosphors or catalysts. Co-precipitation of lutetium oxalate with other metal oxalates can be used to produce mixed-metal oxide materials with unique electronic or magnetic properties. patsnap.com

Precursor-Property Relationships: Systematically studying how the precipitation conditions (e.g., pH, temperature, reactant concentration) of lutetium oxalate affect the final properties (e.g., crystallite size, surface area, luminescence) of the resulting lutetium oxide. researchgate.netanalchemres.org

Table 3: Rational Design of Lutetium Oxide via Precursor Control

| Desired Lu₂O₃ Property | Required Lutetium Oxalate Precursor Characteristic | Potential Application |

| High Surface Area | Small, uniform nanoparticles | High-efficiency catalysts researchgate.net |

| Controlled Porosity | Templated or hierarchical oxalate structures | Ceramic filters, catalyst supports |

| Homogeneous Dopant Distribution | Co-precipitation with dopant ions | High-performance phosphors, scintillators niscpr.res.in |

| Specific Crystal Facets | Controlled oxalate crystal morphology | Facet-dependent catalysis, laser crystals nih.gov |

| High Purity | Optimized precipitation to exclude contaminants researchgate.net | Optical fibers, high-refractive-index glass niscpr.res.in |

Exploration of New Applications in Emerging Technologies

While lutetium compounds are already used in several high-tech fields, the ability to produce precisely engineered lutetium oxalate and oxide powders opens the door to enhanced performance and new applications in emerging technologies.

Current applications that stand to benefit from improved materials include:

Catalysis: Lutetium-containing catalysts are used in petroleum refining for cracking hydrocarbons. researchgate.netniscpr.res.in Nanostructured lutetium oxide derived from tailored oxalate precursors could offer higher activity and selectivity.

Medical Imaging: Lutetium oxyorthosilicate (LSO) and lutetium-yttrium orthosilicate (B98303) (LYSO) are vital scintillator materials in Positron Emission Tomography (PET) scanners. niscpr.res.in Higher quality lutetium oxide precursors can lead to scintillators with improved light yield and energy resolution, enhancing imaging quality.

Therapeutics: The radioisotope lutetium-177 (B1209992) is a key component in targeted radionuclide therapies for treating cancers. wikipedia.orgniscpr.res.in The development of lutetium-based nanoparticles for drug delivery is an active area of research. researchgate.net

Future exploration will likely focus on leveraging lutetium's unique properties in new domains:

Advanced Optics and Photonics: Lutetium's spectroscopic properties make it valuable for phosphors in high-efficiency LED lighting and as a dopant in specialized lasers. niscpr.res.in The creation of transparent lutetium oxide ceramics from high-purity nanopowders could enable new types of solid-state lasers and optical components.

Quantum Computing: The unique electronic properties of lutetium are being explored in advanced materials research, including for superconductors and experimental quantum materials. niscpr.res.in

Energy Storage: Research is ongoing into the potential of lutetium to create advanced materials for high-performance batteries and capacitors, contributing to the shift toward renewable energy storage solutions. researchgate.net

The controlled synthesis of lutetium oxalate is the critical first step in unlocking the full potential of lutetium-based materials for these and other yet-to-be-discovered applications.

Table 4: Emerging Applications for Lutetium-Based Materials from Oxalate Precursors

| Technology Area | Specific Application | Role of Lutetium Oxalate/Oxide |

| Medical Technology | High-resolution PET scanners | High-purity Lu₂O₃ for LSO/LYSO scintillator crystals. niscpr.res.in |

| Targeted Radionuclide Therapy | Precursor for Lu-177 production or Lu-based nanocarriers. wikipedia.orgresearchgate.net | |

| Photonics | Solid-state lasers, high-power LEDs | Lu₂O₃ as a host material or dopant in phosphors and laser ceramics. nih.govniscpr.res.in |

| Catalysis | Polymer production, specialized chemical synthesis | High-surface-area Lu₂O₃ for enhanced catalytic efficiency and selectivity. niscpr.res.in |

| Electronics | Quantum computing materials, superconductors | Component in novel alloys and complex oxides with specific electronic properties. niscpr.res.in |

| Energy | High-performance capacitors | Potential component in advanced dielectric materials. researchgate.net |

Q & A

Q. What are the solubility properties of lutetium oxalate tetrahydrate, and how can they be experimentally determined?

Lutetium oxalate tetrahydrate is insoluble in water, consistent with the general insolubility of lutetium oxalate salts . To determine solubility, researchers can use gravimetric analysis:

- Prepare a saturated solution of the compound in water at controlled temperatures (e.g., 25°C, 50°C).

- Filter undissolved solids and evaporate the filtrate to isolate crystalline residues.

- Compare the mass of dissolved vs. undissolved fractions. A table of soluble/insoluble lutetium salts is provided below:

| Soluble Salts | Insoluble Salts |

|---|---|

| Nitrates, Sulfates | Oxalates, Phosphates |

| Acetates | Carbonates, Fluorides |

Q. What safety precautions are essential when handling lutetium oxalate tetrahydrate in the laboratory?

- Use N100/P3 respirators if airborne particles are detected during synthesis or handling .

- Wear anti-static protective clothing and chemically resistant gloves (tested per EN 374) to prevent skin contact .

- Implement engineering controls (e.g., fume hoods) to minimize inhalation risks .

Reference :

Q. What are the foundational steps for synthesizing lutetium oxalate tetrahydrate?

- Precipitation Method :

Dissolve lutetium nitrate hexahydrate in dilute nitric acid.

Add oxalic acid dihydrate (C₂H₂O₄·2H₂O) to the solution, maintaining a molar ratio of 1:3 (Lu:oxalate).

Filter and wash the precipitate with deionized water to remove soluble byproducts (e.g., nitrates).

Dry the product at 60°C to obtain the tetrahydrate form .

Advanced Research Questions

Q. How can researchers optimize the synthesis of lutetium oxalate tetrahydrate to control crystal morphology and hydration levels?

- Hydration Control : Adjust drying temperatures (e.g., 40–80°C) and monitor mass loss via thermogravimetric analysis (TGA) to confirm the tetrahydrate structure .

- Crystallization Parameters : Vary pH (2–4) and stirring rates to influence crystal size. Use scanning electron microscopy (SEM) to validate morphology .

Q. What analytical techniques are most effective for characterizing lutetium oxalate tetrahydrate purity and structure?

- X-Ray Diffraction (XRD) : Confirm crystallinity and phase purity by matching peaks to reference databases (e.g., ICDD PDF-4+) .

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantify lutetium content and detect trace metal impurities .

- Infrared Spectroscopy (FTIR) : Identify oxalate ligand coordination modes (e.g., bidentate vs. bridging) .

Q. How can contradictions in solubility data for lutetium oxalate salts be resolved?

- Reproducibility Checks : Replicate experiments under standardized conditions (temperature, ionic strength).

- Ion-Specific Effects : Test solubility in varying electrolytes (e.g., KNO₃ vs. NaCl) to assess counterion interference .

- Advanced Modeling : Use software like PHREEQC to predict solubility equilibria based on thermodynamic constants .

Q. What strategies mitigate risks during high-temperature decomposition studies of lutetium oxalate tetrahydrate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.